Cas no 1806669-05-5 (2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid)

2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid is a specialized organic compound featuring a mandelic acid core substituted with a 3-bromopropanoyl group at the 2-position and a difluoromethoxy group at the 6-position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The bromopropanoyl moiety offers a versatile handle for further functionalization, while the difluoromethoxy group enhances metabolic stability and lipophilicity. Its well-defined stereochemistry and high purity make it suitable for precise applications in medicinal chemistry and intermediate synthesis. The compound’s balanced properties support its use in targeted molecular design and complex reaction pathways.
2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid structure
1806669-05-5 structure
Product name:2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid
CAS No:1806669-05-5
MF:C12H11BrF2O5
MW:353.113550424576
CID:4939588

2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid
    • Inchi: 1S/C12H11BrF2O5/c13-5-4-7(16)6-2-1-3-8(20-12(14)15)9(6)10(17)11(18)19/h1-3,10,12,17H,4-5H2,(H,18,19)
    • InChI Key: AAKPMZVSPNOZNN-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC=C(C=1C(C(=O)O)O)OC(F)F)=O

Computed Properties

  • Exact Mass: 351.97579 g/mol
  • Monoisotopic Mass: 351.97579 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.8
  • Molecular Weight: 353.11

2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027459-250mg
2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid
1806669-05-5 97%
250mg
480.00 USD 2021-06-17
Alichem
A015027459-1g
2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid
1806669-05-5 97%
1g
1,504.90 USD 2021-06-17
Alichem
A015027459-500mg
2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid
1806669-05-5 97%
500mg
798.70 USD 2021-06-17

Additional information on 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid

Introduction to 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid (CAS No. 1806669-05-5)

2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid (CAS No. 1806669-05-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopropanoyl group and a difluoromethoxy substituent, making it a promising candidate for various therapeutic applications.

The chemical structure of 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid is particularly intriguing due to its potential to modulate biological pathways and interact with specific protein targets. The bromopropanoyl group is known for its reactivity and ability to form covalent bonds with cysteine residues, while the difluoromethoxy substituent enhances the compound's lipophilicity and metabolic stability. These properties collectively contribute to the compound's pharmacological profile and make it an attractive candidate for drug development.

Recent studies have explored the biological activities of 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid. One notable area of research is its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.

In addition to its anticancer properties, 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated immune cells. This suggests that it may have therapeutic potential in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid have also been studied in detail. Animal models have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing. These characteristics are crucial for the development of an effective therapeutic agent.

To further understand the mechanism of action of 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid, researchers have employed a variety of techniques, including molecular docking studies and cellular assays. These studies have provided insights into the specific protein targets that this compound interacts with, such as kinases and transcription factors. This information is valuable for optimizing the compound's structure and improving its therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

In conclusion, 2-(3-Bromopropanoyl)-6-(difluoromethoxy)mandelic acid (CAS No. 1806669-05-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug development in areas such as oncology and inflammation. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to the advancement of medical science.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.